molecular formula C21H26N2O5S B2477263 4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922097-30-1

4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No. B2477263
CAS RN: 922097-30-1
M. Wt: 418.51
InChI Key: BVLMBMPKGMODNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O5S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Plastic Scintillators and Luminescent Materials

Plastic Scintillators Based on Polymethyl Methacrylate A Review

This study reviews the scintillation properties of plastic scintillators, including the use of various luminescent dyes and secondary solvents to improve scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. While the specific compound of interest is not mentioned, the research on luminescent activators and wavelength shifters in scintillators highlights the potential of studying the optical and electronic properties of complex organic molecules for applications in detecting and measuring radiation V. N. Salimgareeva & S. Kolesov, 2005.

Synthetic Pathways and Chemical Properties

SYNTHETIC UTILITIES OF O-PHENYLENEDIAMINES SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES, AND BENZO[1,5]DIAZEPINES

This review covers synthetic methods for creating benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines, providing a foundation for exploring synthetic pathways and applications of complex organic molecules in medicinal chemistry. The focus on the synthesis and biological applications of azolylthiazoles and related compounds underscores the importance of understanding the chemical reactivity and synthesis of heterocyclic compounds, which could be relevant for the synthesis and application of the compound M. Ibrahim, 2011.

Antioxidant Activity Measurement

Analytical Methods Used in Determining Antioxidant Activity A Review

This paper discusses critical tests used to determine antioxidant activity, including various methodologies, their detection mechanisms, applicability, advantages, and disadvantages. Understanding these analytical techniques is vital for investigating the antioxidant properties of new compounds, including "4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide," and their potential applications in food engineering, medicine, and pharmacy I. Munteanu & C. Apetrei, 2021.

properties

IUPAC Name

4-propoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-5-12-27-16-7-9-17(10-8-16)29(25,26)22-15-6-11-18-19(13-15)28-14-21(2,3)20(24)23(18)4/h6-11,13,22H,5,12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLMBMPKGMODNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.